molecular formula C11H10BrN B12845600 3-Bromo-8-methylnaphthalen-1-amine

3-Bromo-8-methylnaphthalen-1-amine

Cat. No.: B12845600
M. Wt: 236.11 g/mol
InChI Key: VUUXUNYLRUBYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the third position, a methyl group at the eighth position, and an amine group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylnaphthalen-1-amine typically involves the bromination of 8-methylnaphthalene followed by amination. One common method is the bromination of 8-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

After bromination, the resulting 3-bromo-8-methylnaphthalene is subjected to amination. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and amination steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and amine group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methylnaphthalen-1-amine is unique due to the combination of the bromine atom, methyl group, and amine group on the naphthalene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

3-bromo-8-methylnaphthalen-1-amine

InChI

InChI=1S/C11H10BrN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3

InChI Key

VUUXUNYLRUBYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.